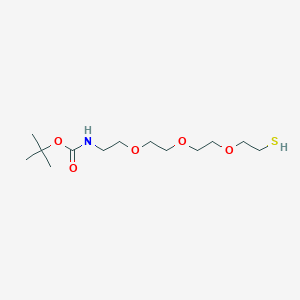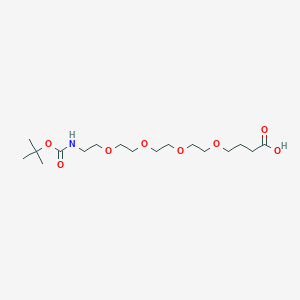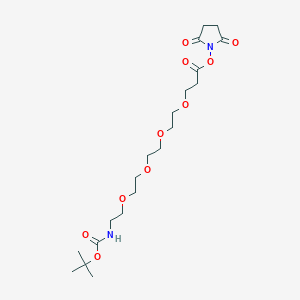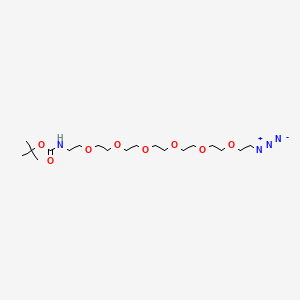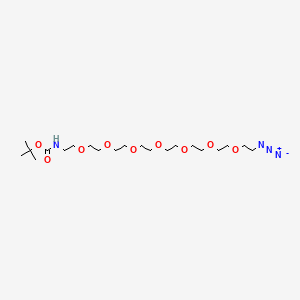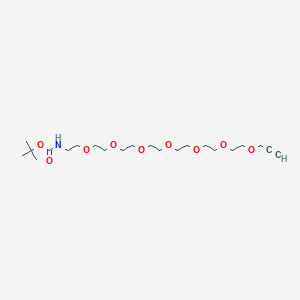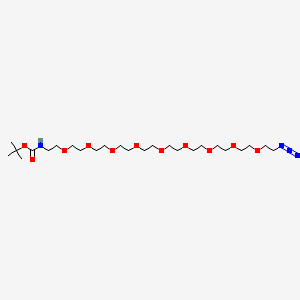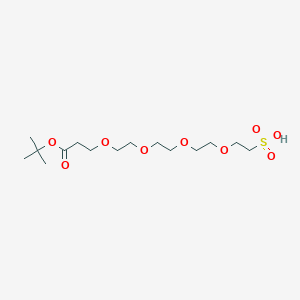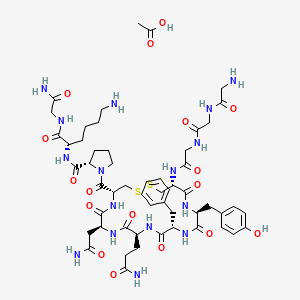
泰利普利辛醋酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terlipressin Acetate is a compound with the molecular formula C56H82N16O19S2 . It’s a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It’s used as a vasoactive drug in the management of low blood pressure . It’s also used to improve kidney function in adults with hepatorenal syndrome .
Synthesis Analysis
Terlipressin is synthesized by Solid Phase Peptide Synthesis (SPPS) using Boc strategy . All analogs are prepared on MBHA resin by assembling the LVP sequence, adding single Gly residues, and splitting the resin where appropriate .
Molecular Structure Analysis
The molecular weight of Terlipressin Acetate is 1347.5 g/mol . The IUPAC name is acetic acid; (2 S )-1- [ (4 R ,7 S ,10 S ,13 S ,16 S ,19 R )-19- [ [2- [ [2- [ (2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7- (2-amino-2-oxoethyl)-10- (3-amino-3-oxopropyl)-13-benzyl-16- [ (4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]- N - [ (2 S )-6-amino-1- [ (2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide .
Chemical Reactions Analysis
Terlipressin is a synthetic vasopressin analogue with relative specificity for the splanchnic circulation where it causes vasoconstriction in these vessels with a reduction in portal pressure .
Physical And Chemical Properties Analysis
Terlipressin Acetate is physically and chemically stable under certain conditions . All reconstituted infusor concentrations retained above 90% of the original concentration over the test conditions .
科学研究应用
Treatment of Hepatorenal Syndrome
Terlipressin is used for the prevention and treatment of renal decline in Hepatorenal Syndrome . It is a synthetic analog of vasopressin and has double the preference for vasopressin V1 receptors compared to V2 receptors . The FDA granted approval to terlipressin in September 2022 .
Management of Acute Variceal Bleed
Terlipressin has been recommended for the management of acute variceal bleed (AVB) . There is documented mortality benefit with terlipressin therapy in AVB .
Treatment of Acute-on-Chronic Liver Failure
Terlipressin is an effective drug for hepatorenal syndrome (HRS) reversal in patients with liver cirrhosis and acute-on-chronic liver failure .
Management of Refractory Ascites
There is some evidence to support the use of this drug in refractory ascites . However, terlipressin is not yet recommended for such indications .
Treatment of Hepatic Hydrothorax
Terlipressin has been studied for its potential use in the treatment of hepatic hydrothorax .
Prevention of Paracentesis-Induced Circulatory Dysfunction
Terlipressin has been investigated for its potential use in the prevention of paracentesis-induced circulatory dysfunction .
Use During Liver Transplantation
Terlipressin has been studied for its potential use perioperatively during liver transplantation .
Management of Various Shock States
As a potent vasopressor, terlipressin has been investigated in various shock states and conditions with diminished vasomotor tone .
作用机制
Target of Action
Terlipressin acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It primarily targets the vasopressin V1 receptors , which are located on the smooth muscles of the arterial vasculature in the splanchnic region . These receptors play a crucial role in maintaining vascular tone and regulating blood pressure .
Mode of Action
Terlipressin acetate acts as a prodrug for lypressin (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent . It works by causing vasoconstriction in shock and other conditions associated with vasodilation . Terlipressin has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This interaction with its targets leads to a reduction in portal pressure .
Biochemical Pathways
Terlipressin acetate affects the vasopressin pathways. It is converted via enzymatic cleavage to lysine-vasopressin, the active form . This active vasopressin selectively causes splanchnic and extrarenal vasoconstriction by stimulating V1 receptors on vascular smooth muscle, thereby reducing splanchnic blood flow and portal pressure .
Pharmacokinetics
The pharmacokinetics of terlipressin acetate involves its conversion to the active metabolite, lysine-vasopressin . The estimated clearances for terlipressin and lysine-vasopressin are 27.4 L/h and 318 L/h, respectively, for a typical patient with a body weight of 86 kg . Body weight was identified as the only covariate for the clearance of terlipressin . Simulation suggested that body weight had no clinically meaningful effects on the exposure of lysine-vasopressin through terlipressin . Therefore, no weight-based dose is needed for terlipressin to treat hepatorenal syndrome (HRS) patients .
Result of Action
The primary result of terlipressin acetate’s action is the improvement of kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function . It is also used to treat bleeding caused by esophageal varices . Terlipressin is effective in controlling acute variceal bleeding with a mortality benefit . It is also an effective drug for hepatorenal syndrome (HRS) reversal in cirrhosis and acute-on-chronic liver failure (ACLF) patients .
Action Environment
The action of terlipressin acetate can be influenced by various environmental factors. For instance, patients with a serum creatinine > 5 mg/dL are unlikely to experience benefit from terlipressin . Moreover, the clearance of terlipressin in HRS-1 patients increased with body weight, while body weight had no effect on the clearance of lysine-vasopressin . Therefore, patient-specific factors such as kidney function and body weight can influence the compound’s action, efficacy, and stability.
安全和危害
Terlipressin may cause serious or fatal respiratory failure . It may also cause serious side effects such as blue-colored appearance in your skin, lips, fingers, or toes; a light-headed feeling, like you might pass out; chest pain or pressure; fever or chills, feeling cold; pain in your arms or legs; numbness or tingling in your hands or feet; bloody or tarry stools; weight gain, or swelling in your arms or legs; or hypoxia symptoms .
属性
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVFOPTAIPAGA-LCGYVTRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O17S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


